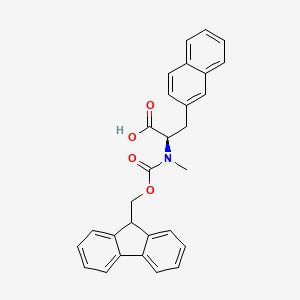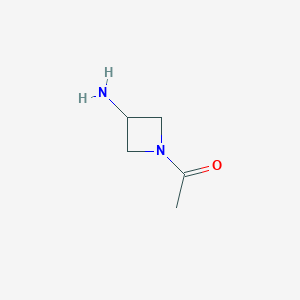
3-Méthoxy-1H-pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a chemical compound with diverse applications in scientific research. It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Synthesis Analysis
The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The crude product is separated by silica gel column chromatography with petroleum ether-ethyl acetate .Molecular Structure Analysis
The molecular structure of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is characterized by 1H NMR, 13C NMR, and HRMS . The InChI code is1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9) . Chemical Reactions Analysis
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate acts as an intermediate in organic synthesis . It is involved in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). Hazardous polymerization does not occur .Physical and Chemical Properties Analysis
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a solid substance . It has a molecular weight of 170.17 . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
3-Méthoxy-1H-pyrazole-4-carboxylate d'éthyle: est un précurseur précieux dans la synthèse de divers composés hétérocycliques, en particulier les 1H-pyrazolo[3,4-b]pyridines . Ces composés sont structurellement similaires aux bases puriques telles que l'adénine et la guanine, ce qui les rend importants en chimie médicinale.
Applications biomédicales
En raison de sa ressemblance structurelle avec les composés puriques biologiquement actifs, le This compound sert d'intermédiaire clé dans le développement de nouveaux médicaments . Il est utilisé pour créer des molécules ayant des effets thérapeutiques potentiels contre une variété de maladies.
Intermédiaires de synthèse organique
Ce composé agit comme un intermédiaire en synthèse organique, facilitant la création de molécules plus complexes. Sa réactivité permet l'introduction de divers groupes fonctionnels, élargissant la diversité des cibles synthétiques .
Études d'activité inhibitrice
Des dérivés du This compound ont été synthétisés et testés pour leurs activités inhibitrices, telles que l'inhibition de l'α-glucosidase, qui est cruciale dans la gestion du diabète .
Applications en science des matériaux
Le cycle pyrazole présent dans le This compound peut être utilisé en science des matériaux pour développer de nouveaux matériaux aux propriétés uniques, telles que les caractéristiques photophysiques .
Production de produits chimiques industriels
En tant que bloc de construction chimique polyvalent, le This compound est utilisé dans la production de produits chimiques industriels qui nécessitent des caractéristiques structurelles spécifiques pour leurs applications .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 1.35, which can influence its distribution and bioavailability .
Result of Action
Pyrazole derivatives are known for their diverse biological activities, suggesting that Ethyl 3-methoxy-1H-pyrazole-4-carboxylate could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is classified as a hazardous substance . It may cause respiratory irritation and serious eye irritation . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .
Analyse Biochimique
Biochemical Properties
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrazole-based enzymes, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function.
Cellular Effects
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall energy balance within the cell.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain pyrazole-based enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the pyrazole metabolic pathway, leading to changes in the concentration of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
ethyl 5-methoxy-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCBKUFAXDEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478968-48-8 | |
| Record name | ethyl 3-methoxy-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)



![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)


![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)



